2-Vinylpyridine

Anionic polymerization Living polymerization kinetics Propagation rate constant

2-Vinylpyridine is the definitive monomer for butadiene-styrene-vinylpyridine terpolymer latexes in tire cord manufacturing, where the 2-position pyridine nitrogen enables critical hydrogen-bonding adhesion to synthetic fibers—functionality absent in styrene-only latexes. Its propagation rate constant (151 M⁻¹ sec⁻¹) is 40% slower than 4-VP, delivering superior kinetic control in living anionic polymerization for narrow-dispersity block copolymers. In free-radical copolymerization with styrene, 2-VP's higher reactivity ratio (r₂=0.9 vs. 0.7 for 4-VP) yields greater pyridine incorporation density. Substituting isomers without reformulation causes copolymer composition drift and compromised adhesive performance. Supplied stabilized with 0.1% TBC at ≥97% purity.

Molecular Formula C7H7N
H2C=CHC5H4N
C7H7N
Molecular Weight 105.14 g/mol
CAS No. 1337-81-1
Cat. No. B074390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Vinylpyridine
CAS1337-81-1
Synonyms2-vinylpyridine
Molecular FormulaC7H7N
H2C=CHC5H4N
C7H7N
Molecular Weight105.14 g/mol
Structural Identifiers
SMILESC=CC1=CC=CC=N1
InChIInChI=1S/C7H7N/c1-2-7-5-3-4-6-8-7/h2-6H,1H2
InChIKeyKGIGUEBEKRSTEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.26 M
Very soluble in alcohol, ether, acetone
Soluble in oxygenated and chlorinated solvents
In water, 2.75X10+4 mg/l @ 20 °C
Solubility in water: moderate

Structure & Identifiers


Interactive Chemical Structure Model





2-Vinylpyridine CAS 100-69-6: Procurement-Relevant Baseline for Vinylpyridine Monomer Selection


2-Vinylpyridine (2-VP, CAS 100-69-6) is a vinyl-substituted pyridine monomer in which the vinyl group is conjugated at the 2-position of the pyridine ring, imparting reactivity characteristics analogous to styrene while retaining the basic nitrogen functionality of pyridine [1]. It is a clear to brown liquid with a boiling point of 79–82 °C at 29 mmHg (or 158–159.5 °C at atmospheric pressure), a density of 0.975 g/mL at 25 °C, a refractive index of approximately 1.55, and is typically supplied stabilized with 0.1% 4-tert-butylcatechol (TBC) at a purity specification of ≥97.0% (GC) [2]. As a functional monomer, 2-VP is primarily used in the production of specialty copolymers, ion-exchange resins, and as a critical component in butadiene-styrene-vinylpyridine terpolymer latexes for tire cord adhesion applications [3].

Why 2-Vinylpyridine Cannot Be Substituted with 4-Vinylpyridine or Other Vinylpyridine Isomers in Polymer Applications


Although 2-vinylpyridine, 4-vinylpyridine, and 2-methyl-5-vinylpyridine are all commercially available vinylpyridine monomers with similar molecular weights and elemental compositions, they exhibit substantially different polymerization kinetics, copolymerization reactivity ratios, and ion-pair dissociation behavior that preclude simple interchange [1]. The position of the nitrogen atom relative to the vinyl group fundamentally alters the electron density distribution, steric environment, and capacity for intramolecular complexation with counterions, leading to measurable differences in propagation rate constants, reactivity ratios with common comonomers, and the resulting polymer microstructure [2]. For industrial users, substituting one isomer for another without reformulation will result in altered copolymer composition drift, different molecular weight distributions, and compromised end-use performance—particularly in applications where precise nitrogen content, basicity, or adhesive functionality is critical [3].

Quantitative Differentiation of 2-Vinylpyridine vs. 4-Vinylpyridine and Styrene: Experimental Evidence for Monomer Selection


Anionic Propagation Rate Constant: 2-Vinylpyridine vs. 4-Vinylpyridine Direct Kinetic Comparison

In living anionic polymerization initiated by cumyl barium in tetrahydrofuran at 0°C, the propagation rate constant (kp) for 2-vinylpyridine was measured as 151.04 M⁻¹ sec⁻¹, compared with 211.1 M⁻¹ sec⁻¹ for 4-vinylpyridine under identical conditions [1]. This represents a 40% higher propagation rate for the 4-isomer, attributable to the inability of 4-VP to undergo intramolecular complexation with the counterion due to the remote position of the nitrogen atom, whereas 2-VP forms a stable five-membered chelate that retards propagation [1]. The ion-pair dissociation constant for living oligo-4-vinylpyridine (K₁ ≈ 10⁻¹⁰ M) is approximately one order of magnitude higher than that of living poly-2-vinylpyridine (K₁ ≈ 10⁻¹¹ M) [1].

Anionic polymerization Living polymerization kinetics Propagation rate constant

Copolymerization Reactivity Ratios with Styrene: 2-Vinylpyridine Shows Higher r₂ Value than 4-Vinylpyridine

In free radical copolymerization with styrene, 2-vinylpyridine exhibits monomer reactivity ratios of r₁(styrene) = 0.56 ± 0.02 and r₂(2-VP) = 0.9 ± 0.2, compared with r₁(styrene) = 0.54 ± 0.03 and r₂(4-VP) = 0.7 ± 0.1 for 4-vinylpyridine [1]. The higher r₂ value for 2-VP indicates a greater relative tendency for 2-VP to homopropagate rather than cross-propagate with styrene radicals. With methyl methacrylate, 2-VP shows r₁(MMA) = 0.439 ± 0.002 and r₂(2-VP) = 0.77 ± 0.02, whereas 4-VP shows r₁(MMA) = 0.574 ± 0.004 and r₂(4-VP) = 0.79 ± 0.05 [1]. The Q-e values calculated for these vinylpyridines confirm that the pyridyl groups act as electron donors to the double bond, with resonance stabilization comparable to styrene [1].

Copolymerization kinetics Monomer reactivity ratios Styrene copolymers

Tire Cord Adhesion: 2-Vinylpyridine Terpolymer Latex vs. Styrene-Butadiene Rubber Baseline Performance

2-Vinylpyridine is a critical monomer in the production of butadiene-styrene-vinylpyridine terpolymer latexes used for impregnating tire cord fabrics (rayon, nylon, polyester) in resorcinol-formaldehyde-latex (RFL) dip systems [1]. The presence of the polar pyridine nitrogen in 2-VP-based copolymers provides strong hydrogen-bonding and coordination interactions with both the fiber substrate and the rubber matrix, delivering adhesion performance unattainable with styrene-butadiene rubber (SBR) latexes lacking the vinylpyridine component [2]. Comparative mechanical property data indicate that 2-vinylpyridine rubber exhibits better flex cracking resistance, tear strength, resilience, and tensile properties than conventional styrene-butadiene rubber [3]. The polar pyridine functionality is essential for the chemical adhesion mechanism, distinguishing 2-VP-based latexes from non-functionalized SBR alternatives [2].

Tire cord adhesion Rubber reinforcing RFL dip systems

Copper Salt-Initiated Polymerization Rate: 2-Vinylpyridine Polymerizes Significantly Slower than 4-Vinylpyridine

When polymerization is initiated with cupric acetate, the rate of polymerization (Rp) of 2-vinylpyridine and 2-methyl-5-vinylpyridine is reported to be much slower than that of 4-vinylpyridine [1]. This difference is attributed to the varying capacity of the nitrogen atom in each isomer to coordinate with the copper center, which in turn affects the initiation efficiency and subsequent propagation kinetics. The dependence of Rp on monomer structure and solvent is explicitly noted, confirming that the position of the nitrogen substituent is a determinant of polymerization behavior under metal-catalyzed or metal-initiated conditions [1].

Metal salt initiation Polymerization kinetics Rate of polymerization

Hydrogenation Reactivity: α- and β-Vinylpyridines (2-VP) Show Enhanced Vinyl Group Activation vs. γ-Vinylpyridine (4-VP)

Studies on steric hindrances in hydrogen addition to vinylpyridines demonstrate that the vinyl group of α- and β-vinylpyridines (2-VP and 3-VP) is activated by the conjugated pyridine ring, resulting in hydrogen addition at a higher rate than vinylcyclohexane [1]. Furthermore, α- and β-vinylpyridines exhibit comparable hydrogenation reactivity to styrene, while γ-vinylpyridine (4-VP) displays distinct behavior due to different steric and electronic interactions between the vinyl group and the pyridine nitrogen [1]. The enhanced activation of the 2-VP vinyl group compared to 4-VP is consistent across both hydrogenation and radical copolymerization contexts [1][2].

Catalytic hydrogenation Vinyl group activation Steric effects

Ion-Exchange Resin Capacity: 2-Vinylpyridine-Divinylbenzene Copolymers as Weak Base Anion Exchangers

Pellicular ion exchange resins synthesized from divinylbenzene and 2-vinylpyridine function as weak base anion exchangers, with the pyridine nitrogen providing the anion-binding site [1]. 2-Vinylpyridine-based ion exchange resins have been prepared with vinylalcohol-divinylbenzene and vinylphosphate-divinylbenzene matrices, yielding materials with measurable ion exchange capacities for applications in separation and purification [2]. The basicity of the pyridine nitrogen (pKa of 2-VP monomer = 4.98 at 25°C) enables selective binding of anions under mild conditions, distinguishing these resins from strong base quaternary ammonium exchangers or non-nitrogenous polymeric adsorbents [3]. The 2-position substitution pattern allows for effective copolymerization with divinylbenzene while maintaining accessible nitrogen sites for anion coordination [1].

Ion exchange resin Anion exchange capacity Pellicular resins

Optimal Application Scenarios for 2-Vinylpyridine Based on Quantified Differentiation


Tire Cord Fabric Impregnation (RFL Dip Systems) for High-Performance Tires

2-Vinylpyridine is the monomer of choice for butadiene-styrene-vinylpyridine terpolymer latexes used in RFL dip formulations for bonding rubber to synthetic fibers (rayon, nylon, polyester) in tire cord manufacturing [1]. The polar pyridine nitrogen provides hydrogen-bonding and coordination interactions essential for adhesion, a functionality absent in styrene-butadiene rubber latexes lacking the vinylpyridine component [2]. 2-Vinylpyridine rubber vulcanizates demonstrate superior flex cracking resistance, tear strength, resilience, and tensile properties compared to conventional SBR [3]. Substituting 2-VP with 4-VP or non-functionalized styrenics in this application would compromise adhesive performance and mechanical durability [1][2].

Synthesis of Weak Base Anion Exchange Resins via Copolymerization with Divinylbenzene

2-Vinylpyridine-divinylbenzene copolymers serve as pellicular weak base anion exchangers, utilizing the pyridine nitrogen (monomer pKa = 4.98 at 25°C) for reversible anion binding [4][5]. These resins offer pH-dependent ion exchange capacity, enabling selective separations under mild conditions where strong base quaternary ammonium resins would cause irreversible binding or require harsh regeneration [4]. The 2-position vinyl substitution allows effective crosslinking copolymerization with divinylbenzene while preserving accessible nitrogen sites for anion coordination [4]. Alternative monomers such as 4-vinylpyridine would produce resins with different swelling behavior and ion-binding kinetics due to altered nitrogen accessibility [6].

Living Anionic Synthesis of Block Copolymers and Polyelectrolytes Requiring Kinetic Control

For researchers synthesizing well-defined block copolymers or precision polyelectrolytes via living anionic polymerization, 2-VP's propagation rate constant of 151.04 M⁻¹ sec⁻¹ at 0°C—40% slower than 4-VP's 211.1 M⁻¹ sec⁻¹—provides superior kinetic control and narrower molecular weight distributions [6]. The lower ion-pair dissociation constant of 2-VP (K₁ ≈ 10⁻¹¹ M vs. ≈10⁻¹⁰ M for 4-VP) further contributes to controlled chain growth [6]. This differential makes 2-VP the preferred monomer when precise control over polymer architecture and molecular weight is required.

Copolymer Synthesis Where Higher 2-VP Incorporation at Fixed Feed Ratio is Required

In free radical copolymerization with styrene, 2-VP exhibits a higher monomer reactivity ratio (r₂ = 0.9 ± 0.2) compared to 4-VP (r₂ = 0.7 ± 0.1), meaning that 2-VP is incorporated into the growing polymer chain at a higher rate relative to 4-VP for a given monomer feed ratio [7]. Similarly, in copolymerization with methyl methacrylate, 2-VP shows r₁(MMA) = 0.439 and r₂(2-VP) = 0.77, whereas 4-VP yields r₁(MMA) = 0.574 and r₂(4-VP) = 0.79 [7]. Users requiring copolymers with higher nitrogen content or greater pyridine functionality density for applications such as coordination polymers, catalytic supports, or pH-responsive materials should select 2-VP over 4-VP to maximize pyridine incorporation under equivalent reaction conditions [7].

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